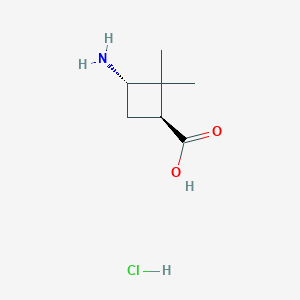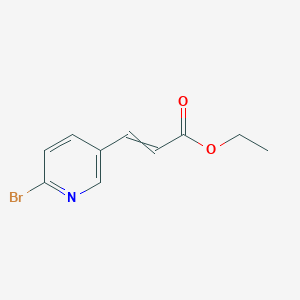
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate
Übersicht
Beschreibung
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is a chemical compound with the following structural formula:
It belongs to the class of pyridine derivatives and is characterized by the presence of a bromine atom at the 6-position of the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate involves several steps. One common approach is the Knoevenagel condensation between ethyl cyanoacetate and 6-bromopyridine-3-carbaldehyde . The reaction proceeds under basic conditions, resulting in the formation of the desired product.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate consists of a pyridine ring fused with an ethyl acrylate moiety. The bromine atom is attached to the pyridine ring at the 6-position. The compound exhibits conjugation due to the presence of the double bond in the acrylate group.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- Reduction : Reduction of the cyano group can lead to the formation of the corresponding amine.
- Substitution Reactions : The bromine atom can undergo substitution reactions with various nucleophiles.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (experimental data required).
- Solubility : It is likely soluble in organic solvents like ethanol, acetone, and dichloromethane.
- Color : The compound may appear as a pale yellow to light brown solid.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, a closely related compound, demonstrates unusual molecular interactions, such as N⋯π and O⋯π interactions, rather than traditional hydrogen bonding in its crystal packing. This phenomenon provides valuable insights into non-traditional bonding interactions in similar molecular structures (Zhang, Wu, & Zhang, 2011).
Chemical Transformations
A related chemical transformation involves ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, which upon reaction with dichlorodicyanobenzoquinone, affords a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence. This study is relevant for understanding the reactivity and potential applications of ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate in organic synthesis (Sobenina et al., 2011).
Thermodynamic Characteristics
The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives, which are structurally similar to Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate, have been experimentally determined. This research provides insights into the energy aspects of these types of compounds (Kos et al., 2017).
Molecular Conformational Analysis
A detailed molecular conformational analysis, including vibrational spectra and molecular docking studies, was conducted on ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate. This analysis is pertinent to understanding the molecular behavior of ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate in different environments (Mary et al., 2015).
Electrochemical Reduction
Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, a structurally related compound, has been studied for its electrochemical reduction at glassy carbon electrodes. This research provides insights into the electrochemical behavior of similar ester compounds (Esteves et al., 2003).
Safety And Hazards
- Flammability : Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is a combustible solid .
- Health Hazards : It is essential to handle this compound with care, following safety protocols. Always refer to safety data sheets (SDS) for specific information.
Zukünftige Richtungen
Research on this compound could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Mechanistic Studies : Understand its interactions with biological targets.
Eigenschaften
IUPAC Name |
ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCAISAXLAHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266548 | |
| Record name | Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate | |
CAS RN |
861932-12-9 | |
| Record name | Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861932-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



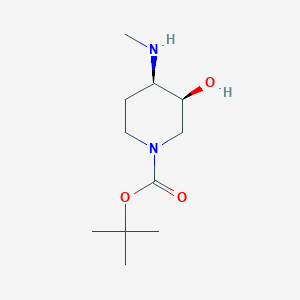
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
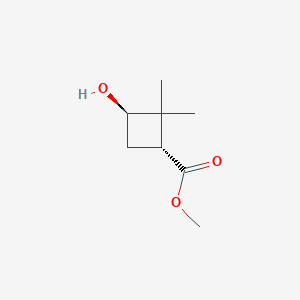
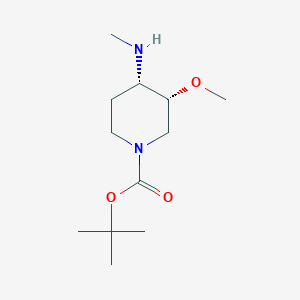
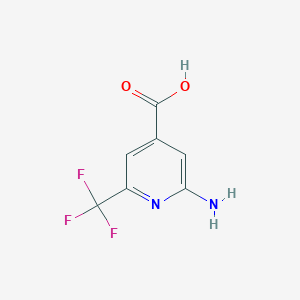
![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)
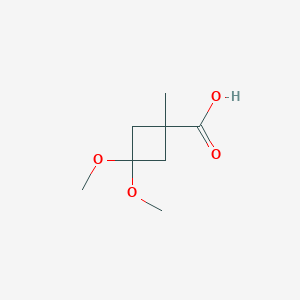
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)
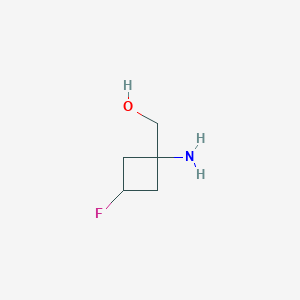
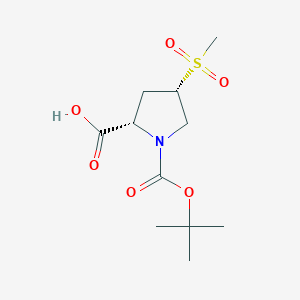
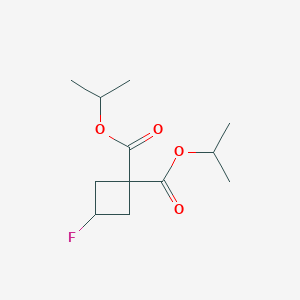
![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
